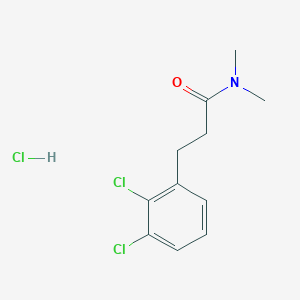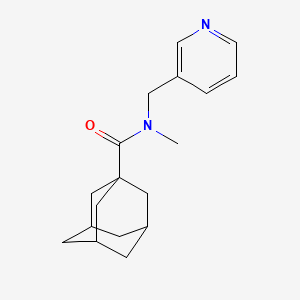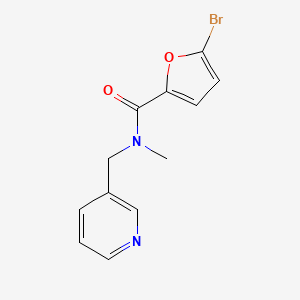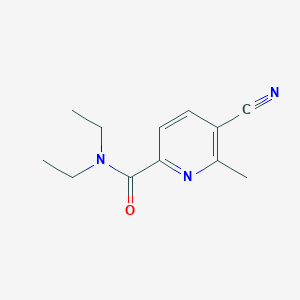
(3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMP is a heterocyclic compound that contains both morpholine and pyrazole rings.
Wirkmechanismus
The mechanism of action of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cancer cells. (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant properties. (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production. (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is also stable under a range of conditions, making it suitable for use in various experiments. However, one limitation of using (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone. One potential direction is the development of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone-based anticancer drugs, which may be more effective and less toxic than current treatments. Another direction is the synthesis of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone derivatives with improved properties, such as increased selectivity or potency. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone and its potential applications in other fields, such as material science and catalysis.
Synthesemethoden
The synthesis of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde with 3-methylmorpholine in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent. The synthesis method of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
(3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. In material science, (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been used as a precursor for the synthesis of metal complexes and coordination polymers. In catalysis, (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been used as a ligand for transition metal catalysts, exhibiting high catalytic activity in various reactions.
Eigenschaften
IUPAC Name |
(3-methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-7-15-4-3-13(8)10(14)9-5-11-12(2)6-9/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQTULJLFNOKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)

![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)

![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)

![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)